N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 439097-46-8
VCID: VC4600692
InChI: InChI=1S/C14H14N2O/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-16/h1-4,7-10,12H,5-6H2,(H,15,17)
SMILES: C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3
Molecular Formula: C14H14N2O
Molecular Weight: 226.279

N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide

CAS No.: 439097-46-8

Cat. No.: VC4600692

Molecular Formula: C14H14N2O

Molecular Weight: 226.279

* For research use only. Not for human or veterinary use.

N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide - 439097-46-8

Specification

CAS No. 439097-46-8
Molecular Formula C14H14N2O
Molecular Weight 226.279
IUPAC Name N-cyclopropyl-4-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C14H14N2O/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-16/h1-4,7-10,12H,5-6H2,(H,15,17)
Standard InChI Key XQPXMYNJQGMBNI-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3

Introduction

N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide is a bioactive compound belonging to the class of benzamides. It features a unique molecular structure that includes both aromatic and heterocyclic components, making it a subject of interest in pharmacological research, particularly in antimicrobial and anticancer studies .

Synthesis of N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide

The synthesis of this compound typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with cyclopropylamine. This process can be optimized for industrial production by using automated reactors and adjusting conditions such as temperature and solvent choice to enhance yield and efficiency.

Synthesis Steps

  • Starting Materials: 4-(1H-pyrrol-1-yl)benzoic acid and cyclopropylamine.

  • Reaction Conditions: The reaction is often carried out in a suitable solvent with a coupling agent to facilitate the formation of the amide bond.

  • Purification: The product is purified using standard methods such as recrystallization or chromatography.

Biological Activities

  • Antimicrobial Activity: The compound's unique structure may confer antimicrobial properties, making it a candidate for further study in combating resistant pathogens.

  • Anticancer Activity: Research into its anticancer potential is ongoing, with a focus on understanding how its structure influences its interaction with biological targets.

Spectroscopic Analysis

The molecular structure of N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide can be analyzed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods help confirm the compound's structure and assess its purity.

Spectroscopic Techniques

  • NMR Spectroscopy: Useful for determining the compound's molecular structure and confirming the presence of specific functional groups.

  • IR Spectroscopy: Helps identify specific functional groups within the molecule.

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